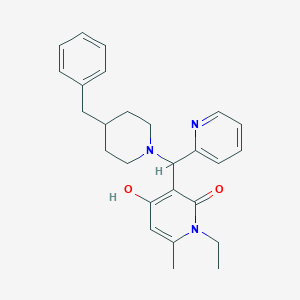
3-((4-benzylpiperidin-1-yl)(pyridin-2-yl)methyl)-1-ethyl-4-hydroxy-6-methylpyridin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-((4-benzylpiperidin-1-yl)(pyridin-2-yl)methyl)-1-ethyl-4-hydroxy-6-methylpyridin-2(1H)-one is a useful research compound. Its molecular formula is C26H31N3O2 and its molecular weight is 417.553. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 3-((4-benzylpiperidin-1-yl)(pyridin-2-yl)methyl)-1-ethyl-4-hydroxy-6-methylpyridin-2(1H)-one is a novel small molecule that has garnered attention for its potential biological activities, particularly in the context of neurological disorders. This article explores its synthesis, biological characterization, and potential therapeutic applications based on diverse research findings.
Synthesis
The synthesis of this compound involves multi-step organic reactions including the formation of the piperidine ring and subsequent modifications to introduce hydroxyl and methyl groups. The structural complexity is essential for its interaction with biological targets.
Research indicates that this compound may act as a muscarinic receptor antagonist , particularly targeting muscarinic receptor subtype M4 (M4) which is implicated in various neurological conditions. Antagonism at these receptors can modulate neurotransmitter release and has therapeutic implications for disorders such as schizophrenia and Parkinson's disease .
Affinity for Transporters
In vitro studies have demonstrated that derivatives of similar piperidine structures exhibit high affinity for dopamine transporters (DAT) and moderate to high affinity for norepinephrine transporters (NET) . This suggests potential utility in treating conditions like depression and attention deficit hyperactivity disorder (ADHD) .
Neurological Disorders
A study focusing on a series of related compounds showed that modifications in the piperidine structure significantly influenced their binding affinities to neurotransmitter transporters. Compounds with similar scaffolds have shown promise in preclinical models for treating drug addiction, depression, and other mood disorders .
Efficacy in Animal Models
In animal models, compounds that share structural similarities with this compound have been tested for their ability to reduce symptoms associated with neurodegenerative diseases. These studies highlight the compound's potential neuroprotective effects, particularly through modulation of dopaminergic pathways .
Data Tables
| Compound | Target | Affinity | Potential Application |
|---|---|---|---|
| 3-(Benzylpiperidin) | M4 Receptor | High | Schizophrenia |
| 3-(Benzylpiperidin) | DAT | Moderate to High | ADHD, Depression |
| 3-(Benzylpiperidin) | NET | Moderate to High | Depression |
特性
IUPAC Name |
3-[(4-benzylpiperidin-1-yl)-pyridin-2-ylmethyl]-1-ethyl-4-hydroxy-6-methylpyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31N3O2/c1-3-29-19(2)17-23(30)24(26(29)31)25(22-11-7-8-14-27-22)28-15-12-21(13-16-28)18-20-9-5-4-6-10-20/h4-11,14,17,21,25,30H,3,12-13,15-16,18H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOYKXRPFYRASQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=C(C1=O)C(C2=CC=CC=N2)N3CCC(CC3)CC4=CC=CC=C4)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














